molecular formula C24H23N3O2S2 B2428080 N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide CAS No. 851715-16-7

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2428080
CAS No.: 851715-16-7
M. Wt: 449.59
InChI Key: KYAVHXQIMAJQHM-UHFFFAOYSA-N
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Description

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been studied in the synthesis of new chemical structures, focusing on variations of thiophene carboxamide derivatives. These studies involve complex chemical reactions and characterizations using techniques like NMR, IR, Mass spectral data, and elemental analysis, contributing to the broader field of organic chemistry and drug development (Spoorthy et al., 2021).

Rearrangements and Transformations

  • Research on similar compounds has explored novel rearrangements and transformations, particularly involving indole and thiophene structures. These studies provide insights into complex chemical processes and have implications for synthesizing new compounds with potential therapeutic applications (Klimas et al., 2016).

Biological Activities

  • Investigations into the biological activities of related compounds, particularly those incorporating thiophene and carboxamide structures, have been conducted. These studies often focus on antimicrobial and antioxidant properties, contributing to the search for new drugs and treatments (Karanth et al., 2019).

Properties

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c28-23(26-15-18-7-2-1-3-8-18)17-31-22-16-27(20-10-5-4-9-19(20)22)13-12-25-24(29)21-11-6-14-30-21/h1-11,14,16H,12-13,15,17H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAVHXQIMAJQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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